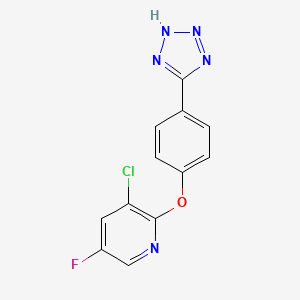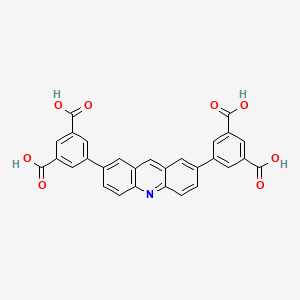
2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine is a complex organic compound that features a tetrazole ring, a phenoxy group, and a pyridine ring with chlorine and fluorine substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized using triethyl orthoformate and sodium azide . The phenoxy group is then introduced through a nucleophilic substitution reaction with a suitable phenol derivative. The final step involves the chlorination and fluorination of the pyridine ring, which can be achieved using reagents such as thionyl chloride and fluorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield a tetrazole oxide, while reduction of a nitro group would produce an amine .
科学研究应用
2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial and fungal infections.
Material Science: It can be incorporated into metal-organic frameworks (MOFs) to enhance their luminescence and magnetic properties.
Industrial Chemistry: The compound can serve as an intermediate in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine involves its interaction with specific molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases by binding to their active sites . The phenoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
相似化合物的比较
Similar Compounds
5-(1H-Tetrazol-5-yl)isophthalic acid: This compound also features a tetrazole ring and is used in the synthesis of MOFs with luminescent properties.
2-(N-((2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid: This compound is an angiotensin-II receptor antagonist with potential antihypertensive activity.
Uniqueness
2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine is unique due to its combination of a tetrazole ring, phenoxy group, and halogenated pyridine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C12H7ClFN5O |
|---|---|
分子量 |
291.67 g/mol |
IUPAC 名称 |
3-chloro-5-fluoro-2-[4-(2H-tetrazol-5-yl)phenoxy]pyridine |
InChI |
InChI=1S/C12H7ClFN5O/c13-10-5-8(14)6-15-12(10)20-9-3-1-7(2-4-9)11-16-18-19-17-11/h1-6H,(H,16,17,18,19) |
InChI 键 |
AZJVTNUKMRPDIL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NNN=N2)OC3=C(C=C(C=N3)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine](/img/structure/B13728098.png)


![Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate](/img/structure/B13728123.png)







![2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13728167.png)
![3-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B13728171.png)
